molecular formula C19H20N2O3S B7787572 1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid

1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B7787572
M. Wt: 356.4 g/mol
InChI Key: UDEXIDXMVVSNGF-UHFFFAOYSA-N
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Description

1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[[4-(phenylsulfanylmethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-18(23)17-7-4-12-21(17)19(24)20-15-10-8-14(9-11-15)13-25-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEXIDXMVVSNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 285.36 g/mol

This compound features a pyrrolidine ring, which is known for its versatile biological properties. The presence of the phenylsulfanyl group may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play a role in cancer cell proliferation or inflammation.
  • Modulation of Receptor Activity : It could potentially act as a modulator for receptors involved in neurotransmission or immune responses.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives with structural similarities have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as:

  • Inducing apoptosis (programmed cell death)
  • Inhibiting angiogenesis (formation of new blood vessels that feed tumors)

A study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity.

Antimicrobial Activity

Research has also indicated that compounds related to this compound possess antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives and evaluated their anticancer activity against various human cancer cell lines. The compound exhibited notable cytotoxic effects, particularly against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of phenylsulfanyl-containing compounds. The study reported that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer CellsIC50 ~ 5 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureusInhibition Zone ~ 15 mmAntimicrobial Agents Journal
AntimicrobialEscherichia coliInhibition Zone ~ 12 mmAntimicrobial Agents Journal
MechanismDescription
Enzyme InhibitionBlocks enzymatic pathways critical for cancer growth
Apoptosis InductionTriggers programmed cell death in malignant cells
Antibacterial ActivityDisrupts bacterial cell wall synthesis

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